4-Bromo-2-[(E)-{[(2,3-dihydro-1,4-benzodioxin-6-YL)formamido]imino}methyl]phenyl 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-[(E)-{[(2,3-dihydro-1,4-benzodioxin-6-YL)formamido]imino}methyl]phenyl 4-bromobenzoate is a complex organic compound with significant potential in various scientific fields. This compound features a brominated phenyl group and a benzodioxin moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(E)-{[(2,3-dihydro-1,4-benzodioxin-6-YL)formamido]imino}methyl]phenyl 4-bromobenzoate typically involves multiple steps. One common method includes the reaction of 4-bromobenzoic acid with 2,3-dihydro-1,4-benzodioxin-6-amine under specific conditions to form an intermediate. This intermediate is then reacted with formamide and other reagents to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(E)-{[(2,3-dihydro-1,4-benzodioxin-6-YL)formamido]imino}methyl]phenyl 4-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Bromo-2-[(E)-{[(2,3-dihydro-1,4-benzodioxin-6-YL)formamido]imino}methyl]phenyl 4-bromobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and Alzheimer’s.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(E)-{[(2,3-dihydro-1,4-benzodioxin-6-YL)formamido]imino}methyl]phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-[(E)-({[2-(2-pyridinyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetyl}hydrazono)methyl]phenyl (2E)-3-(tetrahydro-2-furanyl)acrylate
- N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides
Uniqueness
4-Bromo-2-[(E)-{[(2,3-dihydro-1,4-benzodioxin-6-YL)formamido]imino}methyl]phenyl 4-bromobenzoate is unique due to its specific combination of functional groups and structural features. This uniqueness makes it valuable for targeted research and applications that other similar compounds may not fulfill .
Properties
Molecular Formula |
C23H16Br2N2O5 |
---|---|
Molecular Weight |
560.2 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C23H16Br2N2O5/c24-17-4-1-14(2-5-17)23(29)32-19-8-6-18(25)11-16(19)13-26-27-22(28)15-3-7-20-21(12-15)31-10-9-30-20/h1-8,11-13H,9-10H2,(H,27,28)/b26-13+ |
InChI Key |
LGPJPDQMGFPBHW-LGJNPRDNSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)OC(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.